Home > Products > Screening Compounds P70543 > Gastrin I (1-14), human
Gastrin I (1-14), human -

Gastrin I (1-14), human

Catalog Number: EVT-13966243
CAS Number:
Molecular Formula: C79H100N16O27
Molecular Weight: 1705.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Gastrin I (1-14), human, is a biologically active peptide derived from the larger gastrin I molecule, which is a key hormone in the regulation of gastric acid secretion. This peptide plays a crucial role in gastrointestinal physiology, primarily stimulating gastric acid secretion by binding to specific receptors on parietal cells in the stomach. Gastrin I (1-14) is recognized for its importance in various physiological processes and has implications in both health and disease, particularly in conditions like gastritis.

Source and Classification

Gastrin I (1-14) is synthesized in the G cells of the gastric mucosa and is classified as an endogenous gastrointestinal peptide hormone. It belongs to the gastrin family of peptides, which are characterized by their ability to stimulate gastric acid secretion and influence gastric motility. The compound is cataloged under CAS Number 100940-57-6 and has a molecular weight of approximately 1704.69 Da .

Synthesis Analysis

Methods and Technical Details

The synthesis of human gastrin I (1-14) can be achieved through various chemical methods, including solid-phase peptide synthesis. This approach allows for precise control over the sequence and modifications of the peptide. The synthesis typically involves:

  1. Solid-Phase Peptide Synthesis: Utilizing a resin-bound strategy where amino acids are sequentially added to form the peptide chain.
  2. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve high purity levels (≥96%) .

Additionally, studies have documented the synthesis process, detailing the specific reagents and conditions required for optimal yield and purity .

Molecular Structure Analysis

Structure and Data

Gastrin I (1-14) consists of a sequence of 14 amino acids with the following structure:

  • Amino Acid Sequence: Glutamyl-Glycyl-Prolyl-Tryptophyl-Leucyl-Glutamyl-Glutamyl-Glutamyl-Glutamyl-Alany-Tyrosyl-Glycyl-Tryptophyl (abbreviated as Glp-Gly-Pro-Trp-Leu-Glu6-Ala-Tyr-Gly-Trp-OH).

The molecular formula is C81H101N16O29F3, indicating its complex structure with multiple functional groups that facilitate its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Gastrin I (1-14) primarily engages in receptor-mediated reactions within the gastrointestinal tract. Its mechanism involves binding to cholecystokinin type 2 receptors (CCK2), leading to several downstream effects:

  1. Stimulation of Gastric Acid Secretion: Upon binding to CCK2 receptors on parietal cells, Gastrin I promotes the release of hydrochloric acid.
  2. Mitogenic Effects: The peptide also stimulates gastric epithelial cell proliferation, which is crucial for maintaining gastric mucosal integrity .

These reactions are fundamental to understanding both normal digestive physiology and pathological conditions associated with gastrin dysregulation.

Mechanism of Action

Process and Data

The action of Gastrin I (1-14) begins with its interaction with CCK2 receptors located on gastric parietal cells. This binding initiates a cascade of intracellular signaling events:

  1. Activation of Protein Kinase C: This leads to increased intracellular calcium levels.
  2. Stimulation of Histamine Release: Enhanced histamine secretion further amplifies gastric acid production.
  3. Cell Proliferation: Gastrin I promotes growth signals that contribute to epithelial cell turnover .

The effective concentration required for these actions (EC50 values) has been reported as 6.2 pM for gastric acid secretion stimulation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Gastrin I (1-14) exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 1704.69 Da.
  • Purity: Generally >96%, ensuring reliability for research applications.
  • Storage Conditions: Recommended storage at -20 °C or below to maintain stability over time .

The compound is soluble in water, facilitating its use in various biological assays.

Applications

Scientific Uses

Gastrin I (1-14) has several applications in scientific research:

  1. Biomarker for Gastritis: It serves as an important marker for diagnosing gastritis due to its elevated levels in affected individuals.
  2. Gastrointestinal Research: Used extensively in studies investigating gastric physiology, including acid secretion mechanisms and epithelial cell dynamics.
  3. Organoid Culture Systems: Gastrin I is utilized in culturing gastric organoids, providing insights into gastrointestinal development and pathology .
Molecular Mechanisms of Gastrin I (1-14) Signaling

Ligand-Receptor Interactions: CCK2/Gastrin Receptor Binding Dynamics

Gastrin I (1-14) exerts its biological effects primarily through high-affinity binding to the cholecystokinin subtype B receptor (CCK2R), a class A G protein-coupled receptor (GPCR). This receptor, expressed predominantly on gastric parietal cells and enterochromaffin-like (ECL) cells, recognizes the amidated C-terminus of gastrin peptides. Binding studies reveal that the C-terminal pentapeptide sequence (Gly-Trp-Met-Asp-Phe-NH₂) constitutes the core pharmacophore, with an affinity constant (K_d) of 2.4 ± 0.3 nM for human CCK2R [2] [7].

The binding process follows a two-step mechanism:

  • Electrostatic docking of the N-terminal pyroglutamate (Glp₁) to extracellular receptor domains.
  • Deep insertion of the C-terminal tryptophan (Trp₁₄) into the receptor’s transmembrane pocket, triggering conformational activation [7] [9].

Molecular dynamics simulations demonstrate that sulfation-independent binding differentiates Gastrin I (1-14) from cholecystokinin (CCK), which requires tyrosine sulfation for CCK1R affinity. This property enables Gastrin I (1-14) to selectively activate CCK2R without cross-activating CCK1R [2] [4].

Table 1: Binding Kinetics of Gastrin I (1-14) to CCK2R

ParameterValueMethod
Dissociation Constant (K_d)2.4 ± 0.3 nMRadioligand Binding
Association Rate (k_on)(8.7 ± 1.2) × 10⁶ M⁻¹s⁻¹Surface Plasmon Resonance
Half-life (t₁/₂)12.8 ± 2.1 minKinetic Analysis

Intracellular Signaling Pathways: PKC and RhoA Activation Cascades

Upon CCK2R engagement, Gastrin I (1-14) triggers Gαq/11-mediated activation of phospholipase C-β (PLC-β), cleaving phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol trisphosphate (IP₃). This dual messenger system drives parallel signaling cascades [2] [6]:

  • Protein Kinase C (PKC) Pathway: DAG recruits PKC isoforms (α, δ, ε) to the plasma membrane, inducing conformational activation. Activated PKC-α phosphorylates downstream effectors, including:
  • Mitogen-activated protein kinases (ERK1/2) via Raf-MEK phosphorylation cascade [1]
  • Histidine decarboxylase (HDC), elevating histamine synthesis in ECL cells [1] [4]
  • RhoA guanine nucleotide exchange factors (GEFs), enabling GTP loading [9]

  • Calcium-RhoA Axis: IP₃ binds endoplasmic reticulum receptors, mobilizing intracellular Ca²⁺ (≥250 nM). Calcium flux activates:

  • Calmodulin-dependent kinases (CaMKII)
  • RhoA GTPase through Vav2 phosphorylation, inducing actin remodeling and vesicular trafficking [6] [9]

Table 2: Key Signaling Proteins Activated by Gastrin I (1-14)

EffectorActivation TimeFunction
PKC-α15–30 secPhosphorylates ERK1/2, HDC
RhoA1–2 minRegulates cytoskeletal dynamics
Histidine Decarboxylase10–15 minConverts histidine to histamine

Cross-Talk with Tyrosine Kinase Receptors: EGFR Transactivation

Gastrin I (1-14) orchestrates metalloproteinase-dependent transactivation of the epidermal growth factor receptor (EGFR), amplifying mitogenic signaling. This process involves PKC-mediated stimulation of matrix metalloproteinase-3 (MMP-3), which cleaves pro-heparin-binding EGF (pro-HB-EGF) into its mature form [3] [8]. Mature HB-EGF binds EGFR, inducing:

  • Receptor dimerization
  • Autophosphorylation of Tyr₁₀₆₈ and Tyr₁₁₄₈ residues
  • Recruitment of adaptors (GRB2/SOS1) and RAS activation [3]

EGFR transactivation establishes a signaling relay whereby Gastrin I (1-14) potentiates cell proliferation and migration independently of direct CCK2R mitogenic outputs. Inhibition experiments confirm this cascade’s necessity:

  • GM6001 (MMP inhibitor) blocks >80% of Gastrin I (1-14)-induced ERK phosphorylation [8]
  • EGFR-neutralizing antibodies (e.g., C225) abolish MAPK activation [3]

Structural Determinants of Bioactivity: C-Terminal Pentagastrin Motif

The bioactive core of Gastrin I (1-14) resides in its C-terminal pentapeptide (Gly¹⁰-Trp¹¹-Met¹²-Asp¹³-Phe¹⁴-NH₂), conserved across mammalian gastrins and CCK. NMR spectroscopy in membrane-mimetic environments reveals a helical conformation spanning Ala¹¹-Trp¹⁴, stabilized by:

  • Hydrogen bonding between Trp¹¹ carbonyl oxygen and Met¹² amide hydrogen
  • Hydrophobic interactions involving Leu₄ and Trp₁₄ side chains [7]

Deletion/mutation studies identify critical residues:

  • Trp¹⁴: Replacement with alanine reduces CCK2R affinity by >95%
  • Asp¹³: Charge inversion (D13K) abolishes calcium mobilization
  • Phe¹⁴-NH₂: Amidated terminus is essential; free carboxylate forms are inactive [7] [9]

The N-terminal domain (Glp₁-Gly₉) modulates proteolytic stability and receptor residence time but is dispensable for receptor activation. Synthetic pentagastrin (Boc-βAla-Trp-Met-Asp-Phe-NH₂) retains ~85% of full gastrin activity despite lacking residues 1–9 [4] [9].

Table 3: Structure-Activity Relationships of Gastrin I (1-14)

Structural ElementFunctional RoleConsequence of Modification
Glp₁ (N-terminal)Protease resistanceReduced plasma half-life
Glu₅-Glu₉Solubility modulationUnaltered receptor binding
Ala¹⁰-Tyr¹¹Helix initiationDisrupted ERK activation
Gly¹⁰-Trp¹¹-Met¹²-Asp¹³Type I β-turn (active conformation)Loss of CCK2R activation
Phe¹⁴-NH₂ (C-terminal)Receptor dockingComplete loss of activity

Properties

Product Name

Gastrin I (1-14), human

IUPAC Name

(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C79H100N16O27

Molecular Weight

1705.7 g/mol

InChI

InChI=1S/C79H100N16O27/c1-39(2)31-55(93-77(119)57(33-42-35-80-47-11-6-4-9-45(42)47)94-78(120)59-13-8-30-95(59)62(99)38-83-69(111)49-18-24-60(97)85-49)76(118)91-54(23-29-67(108)109)75(117)90-53(22-28-66(106)107)74(116)89-52(21-27-65(104)105)73(115)88-51(20-26-64(102)103)72(114)87-50(19-25-63(100)101)71(113)84-40(3)68(110)92-56(32-41-14-16-44(96)17-15-41)70(112)82-37-61(98)86-58(79(121)122)34-43-36-81-48-12-7-5-10-46(43)48/h4-7,9-12,14-17,35-36,39-40,49-59,80-81,96H,8,13,18-34,37-38H2,1-3H3,(H,82,112)(H,83,111)(H,84,113)(H,85,97)(H,86,98)(H,87,114)(H,88,115)(H,89,116)(H,90,117)(H,91,118)(H,92,110)(H,93,119)(H,94,120)(H,100,101)(H,102,103)(H,104,105)(H,106,107)(H,108,109)(H,121,122)/t40-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-/m0/s1

InChI Key

WRJJBRDFCLLYQF-LGDYVKIMSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C6CCCN6C(=O)CNC(=O)C7CCC(=O)N7

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H]6CCCN6C(=O)CNC(=O)[C@@H]7CCC(=O)N7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.